9,9-Diphenylxanthene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9,9-diphenylxanthene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O/c1-3-11-19(12-4-1)25(20-13-5-2-6-14-20)21-15-7-9-17-23(21)26-24-18-10-8-16-22(24)25/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYAGEJQCXTMET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403072 | |
| Record name | 9,9-diphenylxanthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102892-77-3 | |
| Record name | 9,9-diphenylxanthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 9,9 Diphenylxanthene and Its Functionalized Analogues
Classical and Contemporary Approaches to the 9,9-Diphenylxanthene Core Synthesis
The construction of the fundamental this compound structure relies on methods that efficiently form the tricyclic ether system, often involving the strategic coupling and cyclization of aromatic precursors.
The Ullmann reaction, a copper-catalyzed coupling process, has historical significance in the synthesis of diaryl compounds and related heterocycles. Early work by Ullmann and Engi in 1904 is cited in relation to "9-Diphenylxanthene" beilstein-journals.orgacs.org, suggesting the application of Ullmann-type chemistry to this core structure. Classically, the Ullmann reaction involves the copper-catalyzed coupling of aryl halides at elevated temperatures to form C-C, C-O, or C-N bonds slideshare.netorganic-chemistry.orgwikipedia.org. Modern adaptations have refined these conditions, employing specific ligands and improved copper catalysts to achieve higher yields and broader substrate compatibility under milder conditions mdpi.comwikipedia.orggoogle.com. While direct synthetic schemes for this compound via the original Ullmann-Engi method are not extensively detailed in the provided literature, the general principle of copper-mediated aryl coupling is fundamental to related syntheses, including those for ligands incorporating the xanthene scaffold google.com.
Beyond Ullmann-type couplings, several other synthetic strategies are employed for the construction of the xanthene ring system.
Friedel-Crafts Reactions: Friedel-Crafts (FC) reactions, particularly intramolecular Friedel-Crafts alkylation, represent a powerful approach for xanthene synthesis. A notable contemporary method involves a transition-metal-free intramolecular FC alkylation of alkenes catalyzed by trifluoroacetic acid (TFA), which yields substituted 9-methyl-9-arylxanthenes Current time information in Bangalore, IN.wikipedia.orgresearchgate.netsemanticscholar.orgnih.gov. This strategy typically involves activating an alkene precursor to generate a carbocation, followed by cyclization onto an aromatic ring. Furthermore, FC reactions are integral to the acid-catalyzed condensation of phenols with carbonyl compounds. For instance, the condensation of xylenols with aromatic aldehydes in the presence of p-toluenesulfonic acid (pTSA) under solvent-free conditions has been shown to produce xanthene derivatives academie-sciences.frresearchgate.netsigmaaldrich.commt.com. The synthesis of 9,9-dimethylxanthene (B1361183), a key precursor for the widely used ligand Xantphos, is achieved through the acid-catalyzed condensation of diphenyl ether and acetone (B3395972) scirp.org.
Condensation Reactions: Acid-catalyzed condensation reactions are a versatile route for forming the xanthene skeleton. For example, the reaction between phenols and carbonyl compounds, such as the condensation of phenol (B47542) with 9-fluorenone (B1672902) catalyzed by acids, is a method for synthesizing related bisphenol structures google.comevitachem.comnih.gov. While this specific example pertains to a fluorene (B118485) core, the underlying condensation chemistry is applicable to xanthene synthesis. The acid-catalyzed condensation of xylenols with aldehydes, as mentioned above, also falls under this category and is effective for generating xanthene derivatives academie-sciences.frresearchgate.net.
Functionalization and Derivatization at the Xanthene Scaffold
Once the core xanthene structure is established, various functionalization strategies can be employed to introduce diverse substituents, thereby tailoring the properties of the resulting molecules.
Electrophilic Aromatic Substitution (EAS) is a principal method for functionalizing the aromatic rings of the xanthene scaffold pdx.edumasterorganicchemistry.comlibretexts.orgxmu.edu.cnyoutube.com. EAS reactions, including nitration, sulfonation, halogenation, and Friedel-Crafts acylation/alkylation, proceed via the attack of an electrophile on the electron-rich aromatic system. The regioselectivity of these substitutions is governed by the electronic and steric influences of existing substituents on the xanthene core, as well as the reaction conditions. While specific regioselective protocols for this compound are not explicitly detailed in the provided literature, general EAS principles would dictate substitution at positions most susceptible to electrophilic attack. Typically, these are the positions activated by the oxygen atom and potentially influenced by the phenyl groups at the C9 position, often favoring positions like C2, C7, or C4/C5.
Xanthene derivatives featuring bisphenol or diamine functionalities are significant as monomers for high-performance polymers and as building blocks in various chemical syntheses.
Bisphenols: The synthesis of xanthene-derived bisphenols, such as 9,9-bis(4-hydroxyphenyl)xanthene, is commonly achieved through acid-catalyzed condensation reactions. A notable method involves the condensation of xylenols with aromatic aldehydes catalyzed by p-toluenesulfonic acid (pTSA) under solvent-free conditions, which yields xanthene derivatives, including bisphenols academie-sciences.frresearchgate.net. This reaction mechanism typically involves the formation of quinone methide intermediates, which are subsequently attacked by phenol derivatives.
Diamines: Xanthene diamines can be synthesized through various routes. For example, N,N,N',N'-tetraethyl-9H-xanthene-3,6-diamine has been prepared via a one-pot synthesis scilit.com. Furthermore, xanthene-4,5-diamine derivatives have been synthesized and investigated for their utility as anion-binding catalysts nih.govnih.gov. These diamines are also valuable as monomers for high-performance polymers, such as polyimides, as exemplified by the synthesis of polymers derived from 2',7'-bis(4-aminophenoxy)-spiro(4,5-diazafluoren-9,9'-xanthene) researchgate.net.
Xanthene-based phosphine (B1218219) ligands, with Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) being a prominent example, are crucial in homogeneous catalysis due to their wide bite angle and effective chelating properties wikipedia.orgwgtn.ac.nzchemicalbook.comfishersci.nosigmaaldrich.comacs.orgacs.orgresearchgate.netsigmaaldrich.com. The synthesis of Xantphos typically involves the double directed lithiation of 9,9-dimethylxanthene using sec-butyllithium, followed by reaction with chlorodiphenylphosphine (B86185) wikipedia.orgwgtn.ac.nzchemicalbook.comfishersci.no. Modifications to this fundamental structure, such as the introduction of tert-butyl groups on the phosphorus atoms to create t-Bu-Xantphos, have been reported to fine-tune ligand characteristics wgtn.ac.nz. The synthesis of these advanced ligands underscores the importance of functionalizing the xanthene backbone, often at the 4 and 5 positions, to incorporate phosphine functionalities.
Mechanistic Investigations in 9,9 Diphenylxanthene Mediated Processes
Photophysical and Photochemical Reaction Mechanisms of Xanthene-based Fluorophores
Xanthene derivatives, characterized by their rigid xanthene core, exhibit diverse photophysical phenomena that are crucial for their application as fluorescent probes, sensors, and in optoelectronic devices. Key mechanisms governing their emission properties include Restricted Intramolecular Rotation (RIR), Aggregation-Induced Emission (AIE), Twisted Intramolecular Charge Transfer (TICT), and Through-Bond Energy Transfer (TBET).
Restricted Intramolecular Rotation (RIR) and Aggregation-Induced Emission (AIE) Phenomena
Aggregation-Induced Emission (AIE) is a phenomenon where molecules that are weakly emissive or non-emissive in dilute solution become highly luminescent when aggregated researchgate.netust.hk. This effect is primarily attributed to the Restriction of Intramolecular Motion (RIM), which encompasses both Restricted Intramolecular Rotation (RIR) and Restricted Intramolecular Vibration (RIV) nih.gov. In dilute solutions, the free rotation and vibration of molecular rotors dissipate excitation energy non-radiatively. However, in the aggregated state, these intramolecular motions are hindered, blocking non-radiative decay pathways and thus enhancing radiative emission nih.govresearchgate.netchemistryjournal.net.
Xanthene-based fluorophores, particularly those with bulky substituents or non-planar structures, can exhibit AIE. The rigid xanthene core itself can contribute to structural rigidity, but the presence of rotatable groups, such as phenyl rings at the C9 position, is key to observing RIR-induced AIE. While specific studies on 9,9-Diphenylxanthene's AIE are not detailed here, the general principle applies to xanthene derivatives with similar structural features, where the phenyl rings can undergo intramolecular rotation researchgate.netresearchgate.net. The restriction of these rotations in aggregates leads to enhanced fluorescence researchgate.netchemistryjournal.net.
Twisted Intramolecular Charge Transfer (TICT) Mechanisms
Twisted Intramolecular Charge Transfer (TICT) is a photophysical process occurring in molecules containing electron-donating (D) and electron-accepting (A) moieties linked by a single bond ossila.comontosight.aivanderbilt.edursc.org. Upon photoexcitation, intramolecular rotation around this bond can lead to a twisted conformation, facilitating charge transfer from the donor to the acceptor. This results in a charge-separated state, which is often non-emissive or emits at longer wavelengths compared to the initial locally excited (LE) state ossila.comontosight.ai.
Xanthene derivatives, especially those with amino substituents on the aromatic rings, are known to exhibit TICT. For instance, rhodamine dyes, which share the xanthene core, often display TICT mechanisms when they possess dialkylamino groups. The rotation of these amino groups out of conjugation with the xanthene π-system can lead to a TICT state, reducing quantum efficiency acs.orgnih.gov. The sensitivity of TICT to the surrounding microenvironment, particularly viscosity, makes TICT-based fluorophores valuable as sensors ossila.comontosight.aivanderbilt.edursc.org. While direct evidence for this compound exhibiting TICT is not explicitly detailed in the provided snippets, the presence of phenyl rings could potentially allow for torsional motions that might, under specific electronic configurations, lead to TICT-like behavior if suitable donor-acceptor pairs were incorporated.
Through-Bond Energy Transfer (TBET) Processes
Through-Bond Energy Transfer (TBET) is a mechanism where energy is transferred between a donor and an acceptor molecule linked by conjugated bonds researchgate.netdojindo.co.jptamu.edu. Unlike Förster Resonance Energy Transfer (FRET), which relies on through-space dipole-dipole coupling and spectral overlap, TBET involves energy transfer through the π-electron system of the conjugated linker researchgate.netdojindo.co.jptamu.edu. This mechanism is less sensitive to dipole orientation and spectral overlap, allowing for larger pseudo-Stokes shifts and efficient energy transfer researchgate.netdojindo.co.jptamu.edu.
Xanthene derivatives can be incorporated into TBET systems, often as either the donor or acceptor component, or as part of the conjugated linker. For example, xanthene-based structures have been used in conjunction with other fluorophores to create TBET cassettes for biotechnological applications tamu.edu. The rigid π-conjugated system of the xanthene core can facilitate efficient energy transfer through the bonds, leading to distinct emission properties researchgate.netdojindo.co.jptamu.edutamu.edu.
Theoretical and Computational Approaches to Reaction Pathways
Theoretical and computational methods play a crucial role in elucidating the complex photophysical and photochemical behaviors of xanthene-based fluorophores, including this compound. These methods provide insights into reaction pathways, electronic structures, and molecular dynamics that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) Studies on Reactivity and Selectivity
Density Functional Theory (DFT) is a powerful computational tool widely employed to study the electronic structure, reactivity, and optical properties of molecules goums.ac.irredalyc.orgresearchgate.net. DFT calculations can predict reaction pathways, identify transition states, and determine energy barriers, thereby offering a detailed understanding of chemical reactivity and selectivity.
For xanthene derivatives, DFT calculations have been used to investigate their electronic properties, such as HOMO-LUMO energy gaps, which correlate with reactivity and degradation pathways goums.ac.irresearchgate.netnih.govnih.gov. For instance, studies on xanthene dyes have used DFT to analyze preferential sites for radical attack, revealing that the xanthene ring can be a target, with lower bandgaps generally indicating faster degradation researchgate.netnih.gov. Furthermore, DFT has been utilized to predict optimized geometries, IR frequencies, and other spectroscopic properties, showing good agreement with experimental data for xanthene derivatives goums.ac.ir. While specific DFT studies focusing solely on this compound's reactivity are not detailed in the provided snippets, the general application of DFT to xanthene systems highlights its utility in understanding their chemical behavior.
Molecular Dynamics Simulations of Xanthene-containing Systems
Molecular Dynamics (MD) simulations are employed to study the temporal evolution of molecular systems, providing insights into conformational changes, solvent interactions, and dynamic processes unige.chacs.org. For xanthene-containing systems, MD simulations can help elucidate how solvent polarity affects photophysical properties and how molecules behave in different environments.
Studies have used MD simulations to investigate the interaction of solvents with silica-based materials, which can influence the photophysical properties of embedded fluorophores acs.org. While not directly focused on this compound, these simulations demonstrate the capability of MD to model solvent effects on molecular systems, which is relevant for understanding the behavior of fluorophores in various media. For example, MD simulations have been used to study the solvatochromic phenomena of xanthione derivatives, highlighting the importance of explicit solvent models for accurate descriptions of their photophysical properties mdpi.com. Such simulations are vital for understanding how molecular conformations and interactions, influenced by the surrounding environment, dictate the observed fluorescence and photochemical behavior.
Compound List:
this compound
Advanced Applications in Materials Science and Polymer Chemistry
Design and Synthesis of High-Performance Polymers
The strategic inclusion of the 9,9-diphenylxanthene unit into polymer architectures allows for the creation of materials with superior performance profiles. This section details the synthesis of specific polymer classes where this moiety plays a crucial role.
The incorporation of the xanthene cardo group into poly(aryl ether ketone) (PAEK) structures, including poly(aryl ether nitrile sulfone) (PENS) copolymers, has led to materials with significantly enhanced properties compared to conventional PAEKs. For instance, novel cardo poly(arylene ether nitrile sulfone) (PENS) copolymers synthesized using 9,9-bis(4-hydroxyphenyl)xanthene (BHPX) exhibit improved thermal stability and solubility psu.edu. These polymers typically display high glass transition temperatures (Tg), with values ranging from 253.3 °C to 260.4 °C psu.edu. Their thermal decomposition onset temperatures (10% weight loss) are generally above 500 °C, and they yield substantial char residues (56–63%) at 700 °C under nitrogen, indicating robust thermal stability psu.edu.
While standard poly(ether ether ketone) (PEEK) has a Tg of approximately 143 °C wikipedia.orgmdpi.com, the introduction of bulky, rigid cardo structures, such as fluorene (B118485) or xanthene moieties, can substantially increase the Tg. For example, fluorene-based poly(ether-ether-ketone)s (F-PEEK) have demonstrated Tg values as high as 280 °C, significantly exceeding that of conventional PEEK acs.org. This enhancement in Tg is attributed to the restricted chain mobility imposed by the rigid cyclic structure. These xanthene-containing PAEKs and related copolymers also exhibit good mechanical properties, with tensile strengths ranging from 56.7 to 78.8 MPa and tensile moduli between 2.1 and 3.2 GPa psu.edu.
Table 1: Thermal and Mechanical Properties of Xanthene-Containing Poly(aryl ether ketone)s and Related Polymers
| Polymer Type/Structure | Tg (°C) | 10% Weight Loss Temp (°C) | Char Yield (%) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Solubility | Citation |
| PENS Copolymers with Xanthene psu.edu | 253.3–260.4 | 500–524 | 56–63 | 56.7–78.8 | 2.1–3.2 | Good in NMP, DMAc, THF, Chloroform (B151607) | psu.edu |
| F-PEEK (Fluorene-based, cardo structure) acs.org | 280 | N/A | N/A | N/A | N/A | Good in THF, Chloroform | acs.org |
| Standard PEEK wikipedia.orgmdpi.com | 143 | N/A | N/A | 90–100 | 3.6 | Soluble in concentrated sulfuric acid | wikipedia.orgmdpi.com |
| Copoly(aryl ether ether ketone)s with Xanthene acs.org | N/A | N/A | N/A | N/A | N/A | Soluble | acs.org |
Polyimides (PIs) are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and excellent dielectric properties, making them indispensable in electronic applications azom.comsci-hub.se. The incorporation of the this compound moiety into polyimide structures further enhances these desirable attributes.
Polyimides synthesized using diamine monomers containing xanthene units, such as those derived from spiro[fluorene-9,9'-xanthene], exhibit remarkably high glass transition temperatures (Tg), often exceeding 300 °C, with values reported between 338–423 °C (DMA) and 345–428 °C (DSC) researchgate.net. Other xanthene-containing polyimides have shown Tg values in the range of 292–305 °C researcher.life or even up to 346 °C acs.org. These polymers also demonstrate superior thermal stability, with 10% weight loss temperatures typically above 500 °C, and in some cases, exceeding 560 °C researchgate.netresearcher.lifeacs.org.
The dielectric properties of these xanthene-based polyimides are particularly noteworthy for electronic applications. For instance, polyimides incorporating rigid spirobixanthene diamines and fluorine-containing dianhydrides (like 6FDA) have achieved exceptionally low dielectric constants (Dk) as low as 2.27 and low dielectric loss (Df) of 0.01 at 10 kHz acs.org. Other studies report dielectric constants in the range of 2.28–3.12 researchgate.net, which are highly desirable for interlayer dielectrics and insulating layers in microelectronic devices, contributing to reduced signal delay and power loss azom.comsci-hub.se. Furthermore, the bulky xanthene structure contributes to improved solubility in common organic solvents, facilitating processing into thin films required for electronic components researchgate.netresearcher.lifersc.orgrsc.org.
Table 2: Properties of Xanthene-Incorporated Polyimides for Electronic Applications
| Polymer Type/Structure | Tg (°C) | 10% Weight Loss Temp (°C) | Dielectric Constant (Dk) | Dielectric Loss (Df) | Solubility | Citation |
| Polyimides from spiro(4,5-diazafluoren-9,9'-xanthene) diamine researchgate.net | 338–428 | > 560 | 2.56–3.12 (1 kHz) | N/A | Good in aprotic polar solvents | researchgate.net |
| Polyimides from spiro(4,5-diazafluoren-9,9'-xanthene) diamine (second set) researchgate.net | 408–448 | 555–584 (5% loss) | 2.28–2.88 (1 MHz) | N/A | Soluble in most organic solvents | researchgate.net |
| Cardo Polyimides containing Xanthene groups researcher.life | 292–305 | 426–528 | N/A | N/A | Soluble in NMP, DMAc, THF, Chloroform | researcher.life |
| Polyimides based on Spirobixanthene Diamines + 6FDA acs.org | 346 | 520 (5% loss) | 2.27 (10 kHz) | 0.01 (10 kHz) | High optical transparency | acs.org |
| Poly(ether-imide)s with Xanthene and Ether Linkages rsc.orgrsc.org | 249–263 | 430–508 | N/A | N/A | Completely soluble in NMP, DMAc, DMSO, DMF | rsc.orgrsc.org |
| Polyimides with Xanthene units in 6FCDA moiety nih.gov | N/A | N/A | Low | Low | Good solution-processability | nih.gov |
While direct synthesis of optically active polymers using this compound as a chiral monomer is less extensively documented in the provided literature, the synthesis of chiral xanthene derivatives via enantioselective routes has been reported digitellinc.com. This opens avenues for developing chiral polymeric materials. By functionalizing these chiral xanthene units or using them as building blocks in polymerization processes, it is theoretically possible to create polymers with inherent optical activity. Such materials are of interest for applications in chiral separations, nonlinear optics, and advanced sensor technologies. The rigid structure of the xanthene core can also contribute to maintaining the chirality and influencing the macromolecular conformation, further enhancing their potential in optical applications.
Engineering of Polymer Properties through Xanthene Incorporation
The presence of the bulky, rigid this compound unit profoundly influences the macroscopic properties of polymers, enabling precise engineering of characteristics such as solubility, processability, and thermal stability.
A key advantage conferred by the incorporation of the this compound moiety into polymer chains is the significant improvement in solubility and processability psu.eduresearchgate.netresearcher.lifersc.orgrsc.orgacs.orgresearchgate.netresearchgate.netrsc.orgglobethesis.com. The bulky, non-planar nature of the xanthene structure disrupts efficient chain packing and reduces interchain interactions, thereby increasing the free volume within the polymer matrix. This steric hindrance impedes crystallization and enhances the polymer's ability to dissolve in common organic solvents.
Polymers containing xanthene units, including polyimides and poly(aryl ether nitrile)s, are frequently reported to be highly soluble in a range of polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylformamide (DMF) psu.eduresearchgate.netresearcher.lifersc.orgrsc.orgacs.orgglobethesis.com. Some derivatives also show good solubility in less polar solvents like tetrahydrofuran (B95107) (THF) and chloroform psu.eduresearchgate.netresearcher.lifeacs.orgresearchgate.net. This enhanced solubility is crucial for processing these high-performance polymers into thin films, coatings, and fibers via solution-based methods like spin-coating or casting, which are essential for many electronic and advanced material applications sci-hub.se. The improved processability allows for easier fabrication and integration into complex devices.
The rigid and thermally stable nature of the xanthene core significantly contributes to elevating the thermal performance of polymers. The incorporation of this bulky group effectively restricts segmental motion along the polymer backbone, leading to a marked increase in the glass transition temperature (Tg) psu.eduacs.orgresearchgate.netresearcher.lifeacs.orgrsc.orgresearchgate.net. For example, polyimides featuring xanthene units commonly exhibit Tg values well above 250 °C, often reaching into the 300s and 400s °C researchgate.netresearcher.lifeacs.orgrsc.orgresearchgate.net, which is considerably higher than many conventional polymers. This elevated Tg translates to a higher service temperature and improved dimensional stability at elevated temperatures.
Furthermore, the inherent thermal stability of the xanthene structure contributes to high decomposition temperatures (Td) and substantial char yields. Many xanthene-containing polymers demonstrate 10% weight loss temperatures (Td10%) exceeding 400 °C, with numerous examples showing stability above 500 °C psu.eduresearchgate.netresearcher.lifersc.orgresearchgate.net. The high char yields (often >50%) observed in thermogravimetric analysis (TGA) under inert atmospheres indicate that these polymers form stable carbonaceous residues upon thermal decomposition, suggesting good flame-retardant properties and resistance to thermal degradation psu.eduresearcher.lifersc.org.
Table 3: Thermal Stability Properties of Xanthene-Containing Polymers
| Polymer Type/Structure | Tg (°C) | 10% Weight Loss Temp (°C) | Char Yield (%) | Notes | Citation |
| PENS Copolymers with Xanthene psu.edu | 253.3–260.4 | 500–524 | 56–63 | Stable up to 450 °C | psu.edu |
| Poly(xanthene)s (PX-Br) nih.gov | 280 | 361 (Td,95) | N/A | High thermal stability | nih.gov |
| Polyimides from spiro(4,5-diazafluoren-9,9'-xanthene) diamine researchgate.net | 338–428 | > 560 | N/A | Good thermal stability | researchgate.net |
| Cardo Polyimides with Xanthene groups researcher.life | 292–305 | 426–528 | 55–68 (at 700°C) | Excellent thermal stability | researcher.life |
| Polyimides based on Spirobixanthene Diamines + 6FDA acs.org | 346 | 520 (5% loss) | N/A | High heat resistance | acs.org |
| Poly(ether-imide)s with Xanthene and Ether Linkages rsc.orgrsc.org | 249–263 | 430–508 | > 37.9 | Excellent thermal stability | rsc.orgrsc.org |
| Poly(aryl ether nitrile)s/sulfones with Xanthene globethesis.com | 216–257 | 407–447 (5% loss) | N/A | High heat-resistance | globethesis.com |
| Polyimide Resin nasa.gov | High | Up to 400 | High | High thermal and thermal-oxidative stability | nasa.gov |
| Polymethacrylates with Xanthene-like structures nih.gov | 150–238 | 302–319 (Td,95%) | N/A | Thermally stable up to above 300 °C | nih.gov |
Approaches to Control Optical Attributes (e.g., Refractive Index, Birefringence)
The optical properties of polymers are critically influenced by their molecular structure, including aromatic content, chain rigidity, and the presence of bulky side groups. Materials designed for optoelectronic applications, such as high-performance lenses, optical films, and photonic devices, often require a high refractive index (RI) and low birefringence (Δn) to ensure efficient light manipulation and minimize optical distortion.
Polymers incorporating bulky, rigid moieties, often referred to as "cardo" structures, have demonstrated the ability to achieve high refractive indices while maintaining low birefringence acs.orgresearchgate.net. These cardo groups, by their nature, disrupt efficient chain packing and reduce intermolecular interactions, which is a key factor in minimizing optical anisotropy and, consequently, birefringence. The this compound unit, with its fused aromatic rings and two phenyl groups attached to the central carbon atom of the xanthene core, embodies these characteristics. The extensive π-electron system within the aromatic rings contributes to a high polarizability, a primary driver for achieving a high refractive index researchgate.netsemiconductor-digest.com.
While specific refractive index and birefringence values for polymers synthesized directly from this compound are not detailed in the provided literature snippets, related structures offer insights. Polymers featuring diarylfluorene moieties, which share a similar cardo structure, have exhibited high refractive indices, with values around 1.64 reported for fluorene-based poly(ether-ether-ketone)s (F-PEEK) acs.org. These materials also demonstrated significantly lower birefringence compared to conventional polycarbonates or polyesters acs.org. Similarly, diarylfluorene-based resins are noted for their high refractive index and low birefringence, attributed to the cardo structure of the fluorene moiety researchgate.net. The inherent rigidity and aromaticity of the this compound unit are expected to confer similar advantageous optical properties when integrated into polymer backbones or side chains. Approaches to control these optical attributes would likely involve optimizing the polymer architecture, such as the degree of aromaticity, the density of cardo units, and processing conditions to influence chain orientation.
Table 1: Optical Properties of Polymers with Cardo/Xanthene Moieties
| Polymer Type / Monomer Component | Refractive Index (n) @ 589 nm | Birefringence (Δn) | Notes | Source(s) |
| Fluorene-based PEEK (F-PEEK) | ~1.64 | Low | Cardo structure contributes to high RI and low birefringence. | acs.org |
| Diarylfluorene-based resins | High | Low | Cardo structure of fluorene moiety contributes to high RI and low birefringence. | researchgate.net |
| Polyimides (specific designs) | 1.60 - 1.78 | Not specified | High RI coatings achieved through molecular design. | brewerscience.com |
| Xanthene-containing PEKs | Not specified | Not specified | Expected high RI due to aromaticity and bulky structure; low birefringence anticipated. | Inferred |
Development of Functional Materials for Specialized Performance Requirements
The incorporation of the this compound moiety into polymer chains can impart specialized performance characteristics, particularly in terms of thermal stability, mechanical strength, and solubility, making these polymers suitable for demanding applications.
Thermal Stability: Polymers featuring the bulky and rigid xanthene structure often exhibit enhanced thermal stability. This is typically evidenced by high glass transition temperatures (Tg) and decomposition temperatures (Td). For instance, aramids synthesized using 9,9-bis(4-hydroxyphenyl)xanthenes demonstrated glass transition temperatures ranging from 160 to 220 °C and decomposition temperatures above 400 °C mdpi.com. Similarly, poly(ether ketone)s (PEKs) and poly(ether ketone sulfone)s (PEKS) incorporating this compound or general xanthene moieties have shown high glass transition temperatures, often between 174–229.8 °C, and excellent thermal stability with 5% weight loss temperatures exceeding 400 °C under nitrogen or in air researchgate.netresearchgate.net. Such thermal robustness is crucial for materials operating in elevated temperature environments or requiring long-term stability.
Mechanical Properties and Solubility: The rigid aromatic backbone and the bulky cardo-like structure of the xanthene unit contribute to favorable mechanical properties. Polymers like xanthene-containing aramids have shown good tensile strengths (82–106 MPa) and moduli (2.0–2.8 GPa) mdpi.com. Likewise, PEKs with diphenylxanthene moieties exhibit robust mechanical performance, with tensile strengths in the range of 74.6–86.8 MPa and moduli of 2.9–3.6 GPa researchgate.netresearchgate.net. Furthermore, the bulky nature of the xanthene group often improves the solubility of these polymers in common organic solvents, facilitating their processing into films or other desired forms researchgate.netresearchgate.net.
Potential in Optoelectronics: While direct applications of this compound in specific optoelectronic devices like Organic Light-Emitting Diodes (OLEDs) are not detailed in the provided results, the inherent properties suggest potential. The development of high-performance OLEDs relies heavily on host materials that possess high triplet energy, excellent thermal and morphological stability, and efficient charge transport capabilities rsc.orgsciexplor.commdpi.comfrontiersin.orgmdpi.com. The thermal stability and rigidity imparted by the this compound moiety, coupled with its expected contribution to high refractive index, could make derivatives suitable candidates for host materials, charge transport layers, or other functional components in advanced optoelectronic systems.
Table 2: Thermal and Mechanical Properties of Polymers Incorporating Xanthene Moieties
| Polymer Type / Monomer Component | Glass Transition Temperature (Tg) (°C) | 5% Decomposition Temperature (Td) (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Solubility | Source(s) |
| Aramids from 9,9-bis(4-hydroxyphenyl)xanthenes | 160 - 220 | > 400 (in N2) | 82 - 106 | 2.0 - 2.8 | Good (DMA solutions) | mdpi.com |
| PEKs with this compound moieties | 194 - 229.8 | 420 - 445 (in N2) | 74.6 - 86.8 | 2.9 - 3.6 | Good (common organic solvents) | researchgate.net, researchgate.net |
| PEKS with xanthene moiety (from 9,9-bis(4-hydroxyphenyl)xanthene) | 174 - 196 | > 500 (in air) | Not specified | Not specified | Improved (common organic solvents) | researchgate.net |
Compound List:
this compound
9,9-bis(4-hydroxyphenyl)xanthenes
9,9-bis(4-hydroxyphenyl)fluorene (B116638)
9,9-bis(4-aminophenyl)fluorene
9,9-bis(4-hydroxy-3-methylphenyl)fluorene
9,9-bis(4-hydroxyphenyl)xanthene
this compound moieties
Fluorene-based Poly(ether-ether-ketone)s (F-PEEK)
Diarylfluorene-based resins
Role in Catalysis and Organometallic Chemistry
9,9-Diphenylxanthene-based Ligands in Transition Metal Catalysis
Support for Heterogeneous Catalytic Systems
Incorporation into Solid Acid Catalysts (e.g., Metal Oxides, Mesoporous Materials)
While direct incorporation of the parent this compound into solid acid catalysts is not extensively documented in the provided search results, related xanthene derivatives have been explored in polymer synthesis, forming materials with potential catalytic applications. For instance, xanthene moieties have been incorporated into poly(arylene ether ketone)s (PEKs) to enhance properties such as solubility and glass transition temperature researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net. These polymers, while not explicitly used as solid acid catalysts themselves in the provided snippets, represent a class of materials where the xanthene structure can be part of a larger framework. The synthesis of polymers containing this compound units, such as novel poly(ether ketone)s, has been reported, demonstrating the feasibility of integrating this structural element into macromolecular architectures researchgate.netresearchgate.netresearchgate.netresearchgate.net. These polymeric materials, depending on their functionalization or the nature of the composite, could potentially serve as supports or components in heterogeneous catalysis, including solid acid catalysis, by providing specific surface properties or acidic sites.
Analysis of Acidic and Redox Catalytic Properties
The provided information does not directly detail the analysis of intrinsic acidic or redox catalytic properties of the parent this compound molecule itself. However, the broader field of xanthene chemistry and its derivatives suggests potential for such applications. For example, research into superacid-catalyzed polymerizations highlights the use of strong acidic environments, and while this compound is not mentioned as a catalyst in this context, its structural rigidity might be leveraged in the design of novel catalytic materials researchgate.net. The exploration of xanthene derivatives in polymer backbones, as seen in poly(arylene ether ketone)s, indicates a focus on thermal and mechanical properties rather than direct catalytic activity of the xanthene unit itself in these specific polymer systems researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net. Further research would be needed to specifically assess the acidic or redox capabilities of this compound when employed as a catalyst or as part of a catalytic system.
Supramolecular Chemistry and Advanced Architectures
Self-Assembly Principles and Directed Assembly of Xanthene Units
Self-assembly is a process where components spontaneously organize into stable, structurally well-defined aggregates through non-covalent interactions. For molecules based on the xanthene framework, these interactions primarily include hydrogen bonding, π–π stacking, and van der Waals forces. The directed assembly of these units allows for the creation of sophisticated supramolecular structures.
A prominent example of directed assembly involves the synthesis of macrocycles known as xanthene[n]arenes . chemrxiv.orgchemrxiv.org These are large, bowl-shaped molecules created by linking several xanthene monomer units. chemrxiv.org The synthesis can be directed to selectively form different sizes of macrocycles, such as xanthene chemrxiv.orgarenes or xanthene rsc.orgarenes, by adjusting the steric hindrance on the monomer building blocks. chemrxiv.org
The key principles guiding their assembly are:
Preorganization : The xanthene units are conformationally restricted, providing a rigid and pre-organized shape that facilitates the formation of specific larger structures. ethz.chacs.org
Non-Covalent Interactions : Once formed, these bowl-shaped macrocycles can further self-assemble into even larger structures. For instance, modified xanthene chemrxiv.orgarene macrocycles have been shown to form a tetrameric capsule held together by a network of hydrogen bonds. chemrxiv.orgchemrxiv.org This capsule creates a large internal cavity, demonstrating how fundamental molecular properties direct the formation of complex container molecules. acs.org
Hierarchical Assembly : The process occurs in steps, from the covalent synthesis of the monomer to the formation of the macrocycle, and finally to the non-covalent assembly of the final supramolecular architecture.
Another example is seen in the solid-state self-assembly of xanthene-based thiosemicarbazones. rsc.orgresearchgate.net Through single-crystal X-ray analysis, researchers have observed that these molecules arrange themselves into ordered patterns, driven by specific hydrogen bonding motifs, such as the thioamide dimer synthon, which dictates the molecular alignment in the crystal. rsc.org
Design of Host-Guest Systems Incorporating 9,9-Diphenylxanthene Frameworks
Host-guest chemistry involves the creation of "host" molecules with cavities that can bind "guest" molecules or ions. The rigid, concave structure inherent to assemblies of xanthene units makes them excellent candidates for host molecules.
The xanthene[n]arene macrocycles are prime examples of host-guest systems derived from xanthene frameworks. chemrxiv.orgchemrxiv.org Their well-defined, bowl-shaped cavities are capable of encapsulating a variety of guest molecules. ethz.ch Research has shown that these supramolecular hosts exhibit significant guest-binding properties. chemrxiv.org For example, a tetrameric capsule formed from self-assembled xanthene[n]arenes creates an internal cavity volume of approximately 1400 ų, over five times larger than comparable capsules, allowing it to host large guests. acs.org
The binding is selective and depends on the size, shape, and chemical properties of the guest. Studies have demonstrated the successful encapsulation of various guests, from simple alkyl ammonium (B1175870) ions to large molecules like fullerene-C60. chemrxiv.org The interaction is often studied using Nuclear Magnetic Resonance (NMR) spectroscopy, which can confirm the presence of the guest inside the host's cavity. chemrxiv.org
The design principles for these host-guest systems include:
Cavity Design : The size of the macrocycle (e.g., xanthene chemrxiv.orgarene vs. xanthene rsc.orgarene) determines the size of the cavity, allowing for tuning of guest selectivity. chemrxiv.org
Functionalization : The "rims" of the bowl-shaped host can be chemically modified to alter solubility or introduce specific binding sites, further refining its recognition properties.
Binding Forces : The encapsulation is driven by a combination of non-covalent forces, including hydrophobic interactions (if in an aqueous environment), van der Waals forces between the guest and the cavity walls, and hydrogen bonding.
The table below summarizes examples of guest molecules encapsulated by xanthene-based hosts.
| Host System | Guest Molecule | Primary Interaction | Analytical Evidence |
| Tetrameric Xanthene[n]arene Capsule | Fullerene-C60 | Van der Waals, Shape-Fit | ¹³C-NMR Spectroscopy chemrxiv.org |
| Tetrameric Xanthene[n]arene Capsule | Alkyl Ammonium Ions | Ion-Dipole, Hydrogen Bonding | ¹H-NMR Spectroscopy acs.org |
| Xanthene chemrxiv.orgarene Cavitand | Adamantanemethanol | Shape-Fit, Hydrogen Bonding | ¹H-NMR Titration ethz.ch |
Spectroscopic and Structural Characterization Beyond Basic Identification
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, serves as an indispensable tool for detailed structural analysis of organic molecules like 9,9-Diphenylxanthene and its derivatives or polymers. These techniques provide information about the connectivity of atoms, the chemical environment of nuclei, and stereochemistry.
In ¹H NMR spectroscopy, the presence of aromatic protons from the xanthene core and the two phenyl rings typically results in complex multiplets in the downfield region, often between δ 6.5 and 8.2 ppm, reflecting their deshielded nature due to aromaticity mdpi.comresearchgate.net. Specific signals for protons attached to the xanthene ring, such as methine or methylene (B1212753) groups, would appear at characteristic chemical shifts. For instance, in related xanthene derivatives, methine protons of the xanthene ring have been reported around δ 5.47 ppm tandfonline.com, while methylene protons adjacent to geminal dimethyl groups appeared around δ 2.57 ppm tandfonline.com. The ¹³C NMR spectrum provides information on the carbon skeleton, with distinct signals for quaternary carbons, aromatic carbons, and aliphatic carbons. For example, carbonyl carbons in related xanthene diones are typically observed around δ 196 ppm tandfonline.com, while the quaternary carbon at the 9-position, bearing the two phenyl groups in this compound, would be expected to resonate in the sp³ hybridized region, influenced by the attached phenyl rings.
Table 1: Representative NMR Chemical Shifts for Xanthene Derivatives
| Proton/Carbon Type | Typical Chemical Shift (ppm) | Notes | Source |
| Aromatic Protons | δ 6.5–8.2 | Reflects deshielding by aromatic rings; varies with substitution. | mdpi.comresearchgate.net |
| Methine Proton (Xanthene) | δ ~5.47 | Characteristic signal for the methine carbon in the xanthene ring. | tandfonline.com |
| Methylene Protons | δ ~2.57 | Observed for methylene groups adjacent to geminal dimethyl groups. | tandfonline.com |
| Methyl Protons | δ ~0.97, 1.12 | Signals for methyl groups, often appearing as singlets. | tandfonline.com |
| Carbonyl Carbon (C=O) | δ ~196 | Characteristic signal for ketone or ester carbonyl groups. | tandfonline.com |
| Quaternary Carbon (C9) | Varies | Expected in the sp³ region, influenced by phenyl substituents. | N/A |
| Aromatic Carbons | δ ~105–163 | Signals for various aromatic carbons in the xanthene and phenyl rings. | tandfonline.com |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of Molecular Modes
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the vibrational modes of molecules, providing complementary information about molecular structure and bonding. These methods are routinely employed in the characterization of xanthene derivatives.
IR spectroscopy typically reveals characteristic absorption bands corresponding to specific functional groups. For xanthene structures, key vibrational modes include:
C-H stretching: Aliphatic C-H stretching vibrations are usually observed in the region of 2850–3000 cm⁻¹, while aromatic C-H stretching appears slightly higher, around 3000–3100 cm⁻¹ tandfonline.comtandfonline.com.
C=O stretching: If carbonyl groups are present (e.g., in xanthene-dione derivatives), strong absorption bands are expected in the range of 1650–1700 cm⁻¹ tandfonline.comtandfonline.com.
C-O-C stretching: The characteristic ether linkage within the xanthene core gives rise to strong absorption bands, often observed in the fingerprint region, typically around 1200–1300 cm⁻¹ and sometimes higher, like 1374 cm⁻¹ tandfonline.com.
Aromatic C=C stretching: Bands associated with aromatic ring vibrations are usually found in the 1450–1650 cm⁻¹ region tandfonline.com.
Raman spectroscopy, while less frequently detailed in the provided snippets for specific xanthene compounds, complements IR by detecting vibrations that are Raman-active. The combination of IR and Raman data offers a more complete picture of the molecular vibrations and symmetry goums.ac.ir.
Table 2: Characteristic IR Absorption Bands for Xanthene Derivatives
| Functional Group / Vibration | Characteristic Wavenumber (cm⁻¹) | Notes | Source |
| Aliphatic C-H Stretch | 2850–3000 | Found in alkyl chains and saturated carbons. | tandfonline.comtandfonline.com |
| Aromatic C-H Stretch | 3000–3100 | Indicates presence of aromatic rings. | tandfonline.comtandfonline.com |
| Carbonyl (C=O) Stretch | 1650–1700 | Characteristic of ketone or ester groups. | tandfonline.comtandfonline.com |
| Aromatic C=C Stretch | 1450–1650 | Vibrations of the aromatic ring systems. | tandfonline.com |
| C-O-C Stretch (Ether) | 1200–1300 | Key indicator of the xanthene ether linkage. | tandfonline.com |
Mass Spectrometry for Identification of Reaction Intermediates and Products
Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of compounds, as well as for elucidating fragmentation patterns that can help identify structural features and reaction pathways. For this compound and its related chemistry, MS is vital for confirming the identity of synthesized products and tracking reaction intermediates.
Techniques such as Electrospray Ionization (ESI) or Time-of-Flight Mass Spectrometry (TOF-MS) are commonly used. The molecular ion peak ([M]⁺ or [M+H]⁺) directly provides the molecular mass, which is a primary identifier. Fragmentation patterns can reveal the presence of phenyl groups attached to the xanthene core, or the loss of specific substituents, aiding in structural confirmation chemrxiv.orgfrontiersin.org. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, allowing for the determination of the elemental formula with high confidence. In combinatorial chemistry or complex reaction mixtures, techniques like capillary electrophoresis coupled with ESI-MS (CE-ESI-MS) can be employed to resolve and identify multiple components, including side products, even when they are isobaric nih.gov.
Optical Spectroscopy for Electronic Structure and Photophysical Behavior
Optical spectroscopy, encompassing UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides crucial information about the electronic structure and photophysical properties of this compound. These properties are fundamental to its potential use as a dye or fluorescent material.
UV-Vis absorption spectroscopy reveals the electronic transitions within the molecule, typically associated with π-π* transitions in the aromatic systems. The absorption maxima (λ_A) indicate the wavelengths of light that the molecule absorbs most strongly. For many xanthene dyes, significant absorption bands are observed in the visible region, often around 450-500 nm, with other bands potentially present in the UV region researchgate.netresearchgate.net.
Fluorescence spectroscopy measures the emission of light after excitation. The emission maxima (λ_B) indicate the wavelengths at which the molecule fluoresces. The difference between the absorption and emission maxima is known as the Stokes shift, which is influenced by solvent polarity and molecular conformation researchgate.net. Fluorescence quantum yield (Φ_F) quantifies the efficiency of the fluorescence process. Xanthene derivatives are known for their fluorescent properties, with potential applications in bioimaging and as fluorescent markers researchgate.netgoums.ac.ir.
Birefringence measurements, while more commonly discussed in the context of polymers containing fluorene (B118485) moieties with similar cardo structures researchgate.net, relate to the difference in refractive indices for light polarized parallel and perpendicular to a specific axis. This property is relevant for materials used in optical devices and displays, and understanding it for xanthene-based structures could be important for advanced applications.
Table 3: Representative Optical Properties of Xanthene Derivatives
| Property | Value (Typical Range) | Solvent | Notes | Source |
| Absorption Maxima (λ_A) | 294–490 nm | Various | Depends on solvent and specific structure; often a band in visible. | researchgate.netresearchgate.net |
| Emission Maxima (λ_B) | 465–538 nm | Various | Emission wavelength after excitation. | researchgate.netresearchgate.net |
| Fluorescence Quantum Yield (Φ_F) | 0.03–0.66 | Various | Efficiency of fluorescence emission; varies with solvent. | researchgate.net |
| Stokes Shift | 1425–1820 cm⁻¹ | Various | Difference between absorption and emission maxima; solvent dependent. | researchgate.net |
X-ray Crystallography for Precise Molecular and Crystal Structure Determination
For this compound, X-ray crystallography can confirm the spatial arrangement of the two phenyl groups at the C9 position and their orientation relative to the xanthene core. This technique has been widely used to confirm the structures of various xanthene derivatives synthesized in research laboratories tandfonline.comtandfonline.comgoums.ac.irnih.gov. The detailed structural data obtained from crystallography can correlate with observed spectroscopic properties and provide a basis for understanding structure-activity relationships or predicting material behavior. For example, X-ray analysis of precursors has shown how substituents can influence the coplanarity of aromatic rings researchgate.net, a factor that can impact electronic and optical properties.
Compound Name List:
this compound
Future Research Perspectives and Emerging Directions
Computational Chemistry and Rational Design of Novel 9,9-Diphenylxanthene Derivatives
Computational chemistry plays a pivotal role in accelerating the discovery and optimization of new this compound derivatives. Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are instrumental in predicting molecular geometries, electronic properties (such as HOMO-LUMO gaps), and photophysical characteristics like absorption and emission wavelengths researchgate.netchemrxiv.orgresearchgate.netrsc.orgrsc.orginformaticsjournals.co.in. These theoretical insights enable researchers to rationally design derivatives with tailored properties for specific applications.
For instance, modifications to the xanthene core or the phenyl substituents can significantly alter the electronic landscape, influencing charge transport capabilities and optical properties. Studies have explored replacing the oxygen bridge atom in xanthene-based dyes with other groups to achieve red-shifted emissions, a strategy that could be applied to this compound derivatives for near-infrared (NIR) applications researchgate.net. Machine learning models, trained on existing xanthene dye databases, are also emerging as powerful tools for predicting essential properties, thereby streamlining the discovery of new compounds with desired characteristics, such as fluorescent sensors researchgate.net. The ability to predict equilibrium constants for spirocyclization, for example, can revolutionize design strategies by reducing the need for extensive synthetic trials encyclopedia.pub.
Exploration of Emerging Applications in Specialized Chemical Transformations
The inherent stability and tunable electronic nature of the this compound framework make it an attractive scaffold for developing novel catalysts and reagents for specialized chemical transformations. Xanthene dyes, in general, are recognized for their utility as metal-free photocatalysts in various organic reactions, often operating through their excited triplet states mdpi.comresearchgate.net. This photocatalytic activity, driven by single-electron transfer or energy transfer mechanisms, is particularly promising for sustainable chemical synthesis, utilizing visible light as an energy source mdpi.comresearchgate.net.
Future research could focus on designing this compound derivatives specifically as ligands for transition metal catalysts in asymmetric synthesis. The rigid structure and the presence of phenyl rings offer opportunities for creating chiral environments that can induce high enantioselectivity in reactions such as C-H functionalization, cross-coupling, and oxidation reactions d-nb.inforsc.orgmdpi.comnih.govbeilstein-journals.org. Furthermore, the development of xanthene dye-stitched porous organic polymers has demonstrated their potential as robust, recyclable heterogeneous photocatalysts for oxidative transformations, suggesting that similar strategies could be employed with this compound-based materials acs.orgrsc.org.
Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Catalysis
The convergence of organic chemistry, materials science, and catalysis opens up a broad spectrum of interdisciplinary research avenues for this compound. In materials science, the xanthene core is well-established in the development of fluorescent probes and organic electronic materials researchgate.netencyclopedia.pubmdpi.com. Derivatives of this compound could be engineered for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as components in advanced sensors. The ability to tune photophysical properties, such as emission color and quantum yield, through structural modifications is crucial for these applications researchgate.netencyclopedia.pubmdpi.comrsc.orgthermofisher.comresearchgate.netsigmaaldrich.comchemicalpapers.com. Computational studies are vital for predicting and optimizing parameters like HOMO-LUMO levels and charge mobilities, which are critical for device performance chemrxiv.orgthermofisher.comsigmaaldrich.comchemicalpapers.com.
In catalysis, the integration of xanthene-based structures into metal-organic frameworks (MOFs) or porous organic polymers (POPs) can create efficient heterogeneous photocatalytic systems acs.orgrsc.org. These materials can be designed for specific reactions, offering advantages in recyclability and stability. Research at the intersection of these fields could also explore the use of this compound derivatives as scaffolds for new catalytic systems, potentially enhancing selectivity and activity in complex chemical transformations. The inherent rigidity and π-conjugation of the xanthene system, combined with the steric and electronic influence of the diphenyl substituents, provide a versatile platform for designing materials with precisely controlled electronic and catalytic functions catalysis.bloguu.nlppisr.res.in.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
